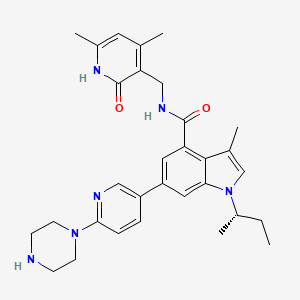
GSK126
Cat. No. B607758
Key on ui cas rn:
1346574-57-9
M. Wt: 526.7 g/mol
InChI Key: FKSFKBQGSFSOSM-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08536179B2
Procedure details


Added sequentially to a reaction vial were 6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide (0.15 g, 0.338 mmol), 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine (0.127 g, 0.439 mmol), and potassium phosphate (tribasic) (0.287 g, 1.350 mmol), followed by 1,4-Dioxane (3 mL) and water (0.75 mL). The suspension was stirred under N2 degassing for 10 min., and then added PdCl2(dppf)-CH2Cl2 adduct (0.028 g, 0.034 mmol). The reaction vial was sealed, placed into a heat block at 95° C., and stirred for 1.5 h. The contents were removed from heating and allowed to cool to room temperature. The aq layer was removed from bottom of the reaction vial via pipette. The reaction mixture was diluted into EtOAc (20 mL) followed by addition of 0.2 g each of Thiol-3 silicycle resin and silica gel. The volatiles were removed in vacuo and the residue dried on hi-vac for 1 h. The contents were purified by silica gel chromatography (dry loaded, eluent:A:Dichloromethane, B: 10% (2M Ammonia in Methanol) in Chloroform, Gradient B: 8-95%). The obtained solid was concentrated from TBME and dried in vacuum oven at 45° C. for 18 h. The product was collected as 129 mg (70%). 1H NMR (400 MHz, DMSO-d6) δ ppm 0.73 (t, J=7.33 Hz, 3H), 1.40 (d, J=6.57 Hz, 3H), 1.80 (dq, J=10.07, 7.08 Hz, 2H), 2.11 (s, 3H), 2.14-2.19 (m, 3H), 2.24 (s, 3H), 2.76-2.85 (m, 4H), 3.41-3.49 (m, 4H), 4.35 (d, J=5.05 Hz, 2H), 4.54-4.67 (m, 1H), 5.87 (s, 1H), 6.88 (d, J=8.84 Hz, 1H), 7.17 (d, J=1.26 Hz, 1H), 7.26 (s, 1H), 7.73 (d, J=1.26 Hz, 1H), 7.91 (dd, J=8.84, 2.53 Hz, 1H), 8.16 (t, J=5.05 Hz, 1H), 8.50 (d, J=2.53 Hz, 1H), 11.48 (br. s., 1H); LCMS MH+=527.3.
Quantity
0.15 g
Type
reactant
Reaction Step One

Quantity
0.127 g
Type
reactant
Reaction Step Two

Name
potassium phosphate
Quantity
0.287 g
Type
reactant
Reaction Step Three


[Compound]
Name
Thiol-3
Quantity
0.2 g
Type
reactant
Reaction Step Five




Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([C:16]([NH:18][CH2:19][C:20]2[C:21](=[O:28])[NH:22][C:23]([CH3:27])=[CH:24][C:25]=2[CH3:26])=[O:17])[C:5]2[C:6]([CH3:15])=[CH:7][N:8]([CH:11]([CH2:13][CH3:14])[CH3:12])[C:9]=2[CH:10]=1.CC1(C)C(C)(C)OB([C:37]2[CH:38]=[CH:39][C:40]([N:43]3[CH2:48][CH2:47][NH:46][CH2:45][CH2:44]3)=[N:41][CH:42]=2)O1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].O1CCOCC1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl.CCOC(C)=O.O>[CH:11]([N:8]1[C:9]2[CH:10]=[C:2]([C:37]3[CH:42]=[N:41][C:40]([N:43]4[CH2:44][CH2:45][NH:46][CH2:47][CH2:48]4)=[CH:39][CH:38]=3)[CH:3]=[C:4]([C:16]([NH:18][CH2:19][C:20]3[C:21](=[O:28])[NH:22][C:23]([CH3:27])=[CH:24][C:25]=3[CH3:26])=[O:17])[C:5]=2[C:6]([CH3:15])=[CH:7]1)([CH2:13][CH3:14])[CH3:12] |f:2.3.4.5,7.8.9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.15 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=2C(=CN(C2C1)C(C)CC)C)C(=O)NCC=1C(NC(=CC1C)C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.127 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=CC(=NC1)N1CCNCC1)C
|
Step Three
|
Name
|
potassium phosphate
|
|
Quantity
|
0.287 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
Step Five
[Compound]
|
Name
|
Thiol-3
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0.028 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
|
Step Seven
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Step Eight
|
Name
|
|
|
Quantity
|
0.75 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The suspension was stirred under N2 degassing for 10 min.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Added sequentially to a reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
vial was sealed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
placed into a heat block at 95° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1.5 h
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The contents were removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
from heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aq layer was removed from
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
bottom of the reaction vial via pipette
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue dried on hi-vac for 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The contents were purified by silica gel chromatography (
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dry
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The obtained solid was concentrated from TBME
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuum oven at 45° C. for 18 h
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was collected as 129 mg (70%)
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(CC)N1C=C(C=2C(=CC(=CC12)C=1C=NC(=CC1)N1CCNCC1)C(=O)NCC=1C(NC(=CC1C)C)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
